6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the imino group: This step often involves the use of reagents like amines or imines.
Functionalization with methoxyethyl and dimethyl groups: These groups are introduced through alkylation reactions using reagents like methoxyethyl halides and dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the imino or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: This can occur through binding to the active site or allosteric sites of enzymes.
Modulating receptor activity: It can act as an agonist or antagonist at various receptors.
Altering signaling pathways: The compound can influence cellular signaling pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-imino-1-(2-methoxyethyl)-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 2-imino-1-(2-methoxyethyl)-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 2-imino-1-(2-methoxyethyl)-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of 6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
510762-38-6 |
---|---|
Molecular Formula |
C17H19N5O3 |
Molecular Weight |
341.4g/mol |
IUPAC Name |
6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H19N5O3/c1-10-5-4-6-22-14(10)20-15-12(17(22)24)9-11(16(23)19-2)13(18)21(15)7-8-25-3/h4-6,9,18H,7-8H2,1-3H3,(H,19,23) |
InChI Key |
AQFLXDQCKNVNHG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NC |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NC |
Pictograms |
Irritant |
Origin of Product |
United States |
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